REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:12][CH2:11][CH2:10][CH2:9][C:8](=[O:13])[NH:7]1)=O)C.B.[Li].Cl.C(=O)([O-])[O-].[K+].[K+]>ClCCl.O1CCCC1>[OH:3][CH2:4][CH:6]1[NH:7][C:8](=[O:13])[CH2:9][CH2:10][CH2:11][CH2:12]1 |f:1.2,4.5.6,^1:14|
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1NC(CCCC1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8.45 mL
|
Type
|
reactant
|
Smiles
|
B.[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Thereafter, the reaction mixture is stirred for 17 hours overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the mixture is cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
Under stirring
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered with suction
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1CCCCC(N1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |